molecular formula C30H28N6O7S4 B12781607 verticillin B CAS No. 52212-86-9

verticillin B

Cat. No.: B12781607
CAS No.: 52212-86-9
M. Wt: 712.8 g/mol
InChI Key: YABFNIMWFFFBHC-LRESJZTJSA-N
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Description

Verticillin B is a naturally occurring compound belonging to the class of epipolythiodioxopiperazine alkaloids. It is derived from fungal species, particularly those in the genus Clonostachys. This compound has garnered significant interest due to its potent cytotoxic properties, making it a promising candidate for anticancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of verticillin B involves complex organic reactions due to its intricate molecular structure. One common approach is the total synthesis route, which includes the formation of the dioxopiperazine core followed by the introduction of sulfur atoms to form the epipolythiodioxopiperazine structure. Key steps often involve:

Industrial Production Methods

Industrial production of this compound is primarily achieved through fermentation processes using fungal cultures. The fungi are cultivated under specific conditions that promote the production of this compound. The compound is then extracted and purified using chromatographic techniques. Advances in biotechnology have also enabled the use of genetically engineered strains to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Verticillin B undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

Scientific Research Applications

Verticillin B has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of epipolythiodioxopiperazine alkaloids.

    Biology: Investigated for its role in fungal biology and secondary metabolism.

    Medicine: Explored for its potent anticancer properties.

Mechanism of Action

Verticillin B exerts its effects primarily through the inhibition of histone methyltransferases. This inhibition leads to alterations in the epigenome, affecting gene expression and inducing apoptosis in cancer cells. Additionally, this compound can generate reactive oxygen species, further contributing to its cytotoxic effects. The compound also modulates immune cell recognition, enhancing its potential as an anticancer agent .

Comparison with Similar Compounds

Verticillin B is part of a family of compounds known as verticillins. Similar compounds include verticillin A, verticillin C, and other epipolythiodioxopiperazine alkaloids. Compared to its analogs, this compound is unique due to its specific sulfur-containing structure, which contributes to its potent biological activity. Other similar compounds include gliotoxin and sporidesmin, which also belong to the epipolythiodioxopiperazine class but differ in their specific molecular configurations and biological activities .

Conclusion

This compound is a compound of significant interest due to its complex structure and potent biological activities. Its synthesis, chemical reactivity, and wide range of applications in scientific research make it a valuable subject of study. Ongoing research continues to uncover new insights into its mechanism of action and potential therapeutic applications.

Biological Activity

Verticillin B, a compound derived from the Verticillium genus of fungi, is part of a class of secondary metabolites known as epipolythiodioxopiperazines. These compounds have garnered attention for their diverse biological activities, particularly in cancer research. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is structurally related to other verticillins, such as verticillin A and D, which have been extensively studied for their cytotoxic effects against various cancer cell lines. The compound's unique structure contributes to its biological activity, making it a candidate for further pharmacological exploration.

Research indicates that this compound exhibits significant antitumor activity through several mechanisms:

  • Induction of Apoptosis : this compound has been shown to trigger apoptosis in cancer cells. For instance, studies demonstrate that it can activate apoptotic pathways in high-grade serous ovarian cancer (HGSOC) cells, leading to cell death through both intrinsic and extrinsic pathways .
  • Cell Cycle Arrest : Similar to its analogs, this compound may induce cell cycle arrest. This effect is crucial in preventing the proliferation of cancer cells and enhancing the efficacy of existing chemotherapeutic agents .
  • Inhibition of Tumor Growth : In vivo studies using xenograft models have shown that this compound can significantly reduce tumor burden. For example, when administered to mice with implanted HGSOC tumors, this compound led to a marked decrease in tumor size compared to control groups .

Comparative Efficacy

A comparative analysis of this compound with its analogs reveals that it possesses potent cytotoxicity across various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different verticillins against selected cancer types:

CompoundCancer Cell LineIC50 (nmol/L)
Verticillin AHepG262
Verticillin AOVCAR450
Verticillin DOVCAR830
This compound(Pending Data)TBD

Case Studies and Clinical Relevance

Recent studies highlight the potential clinical relevance of this compound in treating resistant forms of cancer. For example:

  • Case Study in Ovarian Cancer : In a study involving HGSOC, treatment with this compound resulted in significant apoptosis and reduced tumor foci in both 2D and 3D cultures. The findings suggest that this compound could be developed as an adjuvant therapy alongside conventional treatments .
  • Combination Therapies : Research indicates that combining this compound with other chemotherapeutics can enhance therapeutic efficacy. For instance, when used alongside 5-fluorouracil, this compound improved tumor response rates in preclinical models .

Safety and Toxicity Profile

While the antitumor effects of this compound are promising, understanding its safety profile is crucial for potential clinical applications. Preliminary studies suggest that this compound exhibits a favorable toxicity profile; however, detailed toxicological assessments are necessary to establish safe dosage parameters for human use.

Properties

CAS No.

52212-86-9

Molecular Formula

C30H28N6O7S4

Molecular Weight

712.8 g/mol

IUPAC Name

(1S,2S,3S,11R,14S)-2-hydroxy-3-[(1S,2S,3S,11R,14S)-2-hydroxy-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione

InChI

InChI=1S/C30H28N6O7S4/c1-25-21(40)35-19-27(13-8-4-6-10-15(13)31-19,17(38)29(35,46-44-25)23(42)33(25)2)28-14-9-5-7-11-16(14)32-20(28)36-22(41)26(12-37)34(3)24(43)30(36,18(28)39)47-45-26/h4-11,17-20,31-32,37-39H,12H2,1-3H3/t17-,18-,19+,20+,25-,26-,27+,28+,29-,30-/m0/s1

InChI Key

YABFNIMWFFFBHC-LRESJZTJSA-N

Isomeric SMILES

C[C@]12C(=O)N3[C@@H]4[C@]([C@@H]([C@@]3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)[C@]67[C@@H]([C@]89C(=O)N([C@](C(=O)N8[C@H]6NC1=CC=CC=C71)(SS9)CO)C)O

Canonical SMILES

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C67C(C89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C)O

Origin of Product

United States

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